N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzodioxole ring, a cyano group, an ethoxy group, and an acetamide moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole derivative The initial step may include the reaction of 1,3-benzodioxol-5-ylmethylamine with an appropriate acyl chloride under controlled conditions to form the acetamide group
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing new substituents.
Major Products Formed:
Oxidation: Cyano to carboxylic acid derivative.
Reduction: Cyano to amine.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including potential antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The cyano group may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide
N-(1,3-benzodioxol-5-ylmethyl)nonanamide
Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-23-17-7-13(9-20)3-5-15(17)24-11-19(22)21-10-14-4-6-16-18(8-14)26-12-25-16/h3-8H,2,10-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGIJLEOLJDAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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